molecular formula C23H28N2O3 B5543356 8-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B5543356
M. Wt: 380.5 g/mol
InChI Key: ZMAHLKXJDUQXPQ-HSALFYBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C23H28N2O3 and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.20999276 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Activity

Research has explored the synthesis and potential antihypertensive activity of various 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives. These compounds have been tested for their effects on blood pressure in rats, with some showing promise as alpha-adrenergic blockers, which can be beneficial in treating hypertension (Caroon et al., 1981).

Synthon for Peptide Synthesis

Another study focused on the use of heterospirocyclic N-methyl-N-phenyl-5-oxa-1-azaspiro[2.4]hept-1-en-2-amine derivatives as synthons for the synthesis of complex peptides. These compounds, including derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one, are valuable in synthesizing tetrapeptides and dipeptides, showing their utility in advanced organic synthesis and peptide chemistry (Stamm et al., 2003).

Structural Analysis and Synthesis

The molecular and crystal structures of various 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been determined through X-ray crystallography. These studies provide insights into the synthesis, chemical relationships, and comparison with similar compounds, which is crucial for understanding their potential applications in medicinal chemistry and material science (Quadrelli et al., 2011).

properties

IUPAC Name

8-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c26-21(20-15-18-6-7-19(20)14-18)24-12-9-23(10-13-24)16-25(22(27)28-23)11-8-17-4-2-1-3-5-17/h1-7,18-20H,8-16H2/t18-,19+,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAHLKXJDUQXPQ-HSALFYBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CN(C(=O)O2)CCC3=CC=CC=C3)C(=O)C4CC5CC4C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12CN(C(=O)O2)CCC3=CC=CC=C3)C(=O)[C@@H]4C[C@H]5C[C@@H]4C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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